PNMT Inhibitory Activity: 10⁶‑Fold Weaker Than Clinical‑Stage Inhibitors, Supporting Use as a Negative Control
In a bovine PNMT radiochemical assay, tert‑butyl 3‑amino‑5‑phenylpiperidine‑1‑carboxylate exhibited a Ki of 1.11 × 10⁶ nM (1.11 mM), indicating essentially no inhibitory activity at pharmacologically relevant concentrations [1]. By contrast, the reference PNMT inhibitor PNMT‑IN‑1 (inhibitor 4) displays a Ki of 1.2 nM in comparable in vitro PNMT inhibition assays . This 925 000‑fold difference confirms that the target compound does not inhibit PNMT and can be deployed as a true negative control in enzyme‑screening cascades where PNMT counter‑screens are required.
| Evidence Dimension | PNMT inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 1.11 × 10⁶ nM (1.11 mM) |
| Comparator Or Baseline | PNMT‑IN‑1 Ki = 1.2 nM |
| Quantified Difference | 925 000‑fold weaker inhibition |
| Conditions | Bovine PNMT radiochemical assay (in vitro) for the target compound; human recombinant PNMT enzymatic assay for the comparator |
Why This Matters
A compound with no measurable PNMT inhibition is valuable as a specificity control when profiling lead series for off‑target enzyme activity, eliminating false‑positive hits in high‑throughput screening.
- [1] BindingDB Entry BDBM50367284 (CHEMBL291584). Ki = 1.11E+6 nM against bovine phenylethanolamine N‑methyltransferase (PNMT). 2025. View Source
